![molecular formula C10H6Cl2N2O2 B11757563 (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group, a chloropyridinyl moiety, and an isoxazol-5(4H)-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyridine-3-carbaldehyde with chloromethyl isoxazole under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Cyclization Reactions: The isoxazole ring can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparación Con Compuestos Similares
- 3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one
- 2-Chloropyridine-3-carbaldehyde
- Chloromethyl isoxazole
Uniqueness: What sets (4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H6Cl2N2O2 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2/b7-4+ |
Clave InChI |
IWYTXGHOCYLJGW-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Cl)/C=C/2\C(=NOC2=O)CCl |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C=C2C(=NOC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)

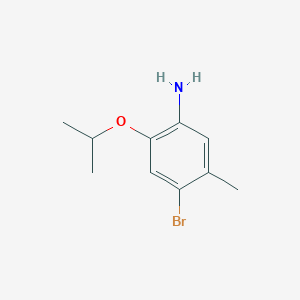
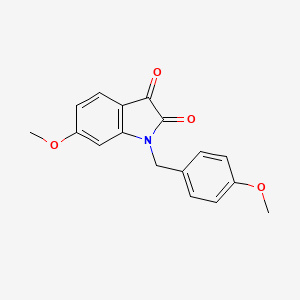

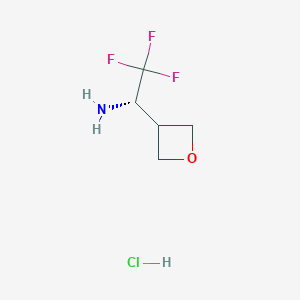
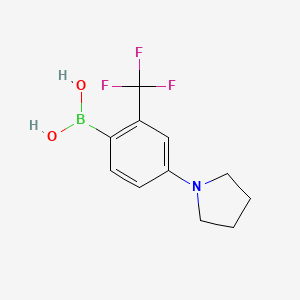
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
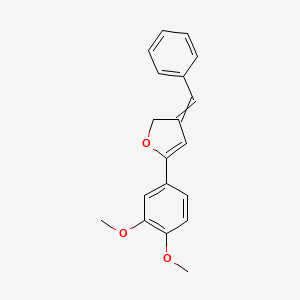
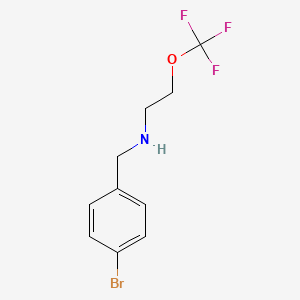
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
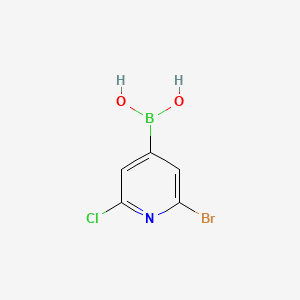
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
